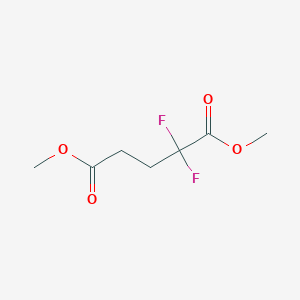

Dimethyl 2,2-difluoropentanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 2,2-difluoropentanedioate is an organic compound with the molecular formula C7H10F2O4. It is a difluorinated derivative of dimethyl glutarate, featuring two fluorine atoms on the second carbon of the pentanedioate chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One common method involves the direct fluorination of dimethyl glutarate using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired positions.

Halogen Exchange Reactions: Another approach is the halogen exchange reaction, where a suitable halogenated precursor is treated with a fluorinating agent to replace the halogen atoms with fluorine.

Industrial Production Methods: The industrial production of this compound involves large-scale fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as dimethyl 2,2-difluoropentanedioic acid.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

Substitution Reactions: Substitution reactions involving the fluorine atoms can lead to the formation of different fluorinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Dimethyl 2,2-difluoropentanedioic acid, among other oxidized derivatives.

Reduction Products: Dimethyl 2,2-difluoropentane-1,5-diol, among other reduced derivatives.

Substitution Products: Various fluorinated derivatives with different functional groups.

Applications De Recherche Scientifique

Dimethyl 2,2-difluoropentanedioate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in various fields:

Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology: Employed in the study of enzyme inhibitors and biological probes.

Medicine: Utilized in the development of fluorinated drugs with improved pharmacokinetic properties.

Industry: Applied in the production of specialty chemicals and polymers.

Mécanisme D'action

The mechanism by which Dimethyl 2,2-difluoropentanedioate exerts its effects depends on its specific application. In pharmaceuticals, for example, it may act as a precursor to active drug molecules that interact with biological targets. The fluorine atoms can enhance the compound's binding affinity and metabolic stability, leading to more effective therapeutic agents.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: Fluorinated compounds often target specific enzymes, modulating their activity to achieve therapeutic effects.

Signal Transduction: Some derivatives may interfere with cellular signaling pathways, influencing various biological processes.

Comparaison Avec Des Composés Similaires

Dimethyl 2,2-difluoropentanedioate is unique due to its difluorinated structure, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

Dimethyl glutarate: Lacks fluorine atoms, resulting in different reactivity and stability.

Diethyl 2,2-difluoropentanedioate: Similar structure but with ethyl groups instead of methyl groups, affecting solubility and reactivity.

Dimethyl 2,2,2-trifluoropentanedioate: Contains an additional fluorine atom, leading to further changes in chemical behavior.

Activité Biologique

Dimethyl 2,2-difluoropentanedioate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by two fluorine atoms attached to the second carbon of a pentanedioic acid backbone. Its molecular formula is C7H10F2O4. The compound's structure contributes to its unique properties, including stability and reactivity, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Candida albicans and Aspergillus fumigatus at concentrations ranging from 21.87 to 43.75 µg/ml .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, a novel compound derived from this structure was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The results showed that the compound exhibited a strong growth inhibitory effect with GI50 values of 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells . This suggests potential applications in cancer therapy, particularly in targeting specific kinases involved in tumor progression.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : The presence of fluorine atoms enhances the lipophilicity of the compound, potentially disrupting cellular membranes of microbes and cancer cells.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinically relevant strains. The findings indicated a broad-spectrum activity, particularly against resistant strains of Candida species . This study emphasizes the need for further exploration into its potential as an antifungal agent.

Cancer Cell Line Evaluation

Another pivotal study focused on the cytotoxic effects on various cancer cell lines. The researchers utilized in vitro assays to determine the effectiveness of this compound derivatives against breast and cervical cancer cells. The results highlighted a significant reduction in cell viability, suggesting its potential role as a chemotherapeutic agent .

Data Summary Table

Propriétés

IUPAC Name |

dimethyl 2,2-difluoropentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O4/c1-12-5(10)3-4-7(8,9)6(11)13-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQENSSVGCIFDPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.